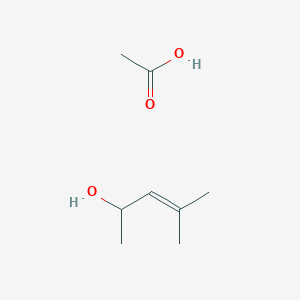
Acetic acid;4-methylpent-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-methylpent-3-en-2-ol: is an organic compound with the molecular formula C6H12O2 It is a derivative of acetic acid and contains a 4-methylpent-3-en-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Mesityl Oxide: One method involves the reduction of mesityl oxide using lithium aluminium hydride (LiAlH4) in dry diethyl ether.
Transfer Hydrogenation: Another method involves the transfer hydrogenation of mesityl oxide using isopropanol (IPA) over magnesium oxide (MgO) as a catalyst.
Industrial Production Methods: The industrial production of 4-methylpent-3-en-2-ol derivatives often involves isomerization processes using specific catalysts to achieve high selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3), and hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution Reagents: Halides (e.g., HCl, HBr), tosyl chloride (TsCl), and other nucleophiles.
Major Products Formed:
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or tosylates.
Applications De Recherche Scientifique
Chemistry:
Biology:
Medicine:
- Investigated for its potential use in drug development and as a building block for medicinal compounds .
Industry:
Mécanisme D'action
The mechanism of action of acetic acid;4-methylpent-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and reagents used . Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical transformations.
Comparaison Avec Des Composés Similaires
4-Methylpent-3-en-2-one: A ketone with a similar structure but different functional group.
3-Methylbutanal: An aldehyde with a similar carbon skeleton.
4-Methylpent-3-en-1-ol: An alcohol with a similar structure but different position of the hydroxyl group.
Uniqueness: Acetic acid;4-methylpent-3-en-2-ol is unique due to its combination of acetic acid and 4-methylpent-3-en-2-ol moieties, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
54166-19-7 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
acetic acid;4-methylpent-3-en-2-ol |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-5(2)4-6(3)7;1-2(3)4/h4,6-7H,1-3H3;1H3,(H,3,4) |
Clé InChI |
WPNNTUHCVZYGGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C(C)C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


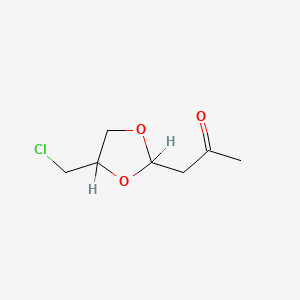
![2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14642277.png)
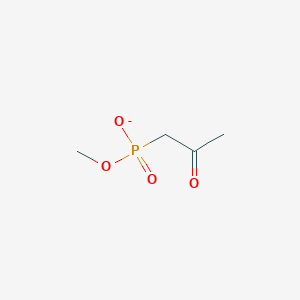
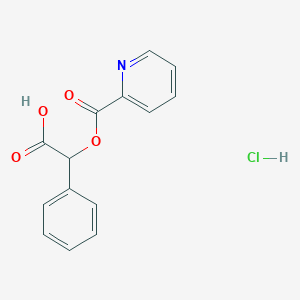
![1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane](/img/structure/B14642296.png)
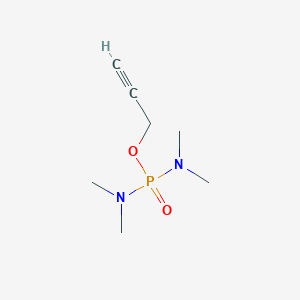
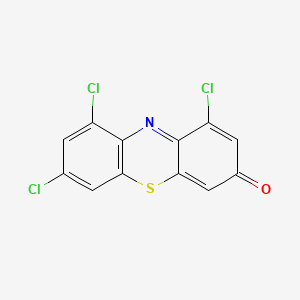

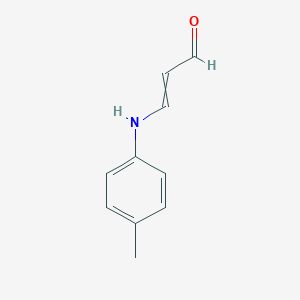
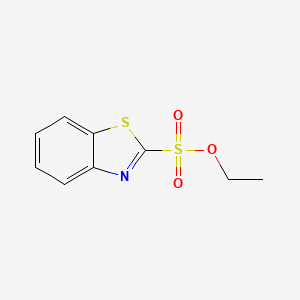


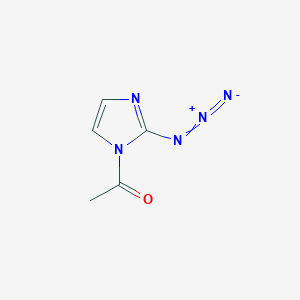
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
